
Fluorapacin
描述
氟拉帕辛是一种具有抗肿瘤作用的小分子药物。它是一种微管蛋白抑制剂,这意味着它会干扰微管蛋白的功能,而微管蛋白对于细胞分裂至关重要。 这种化合物在治疗各种癌症,尤其是非小细胞肺癌方面表现出希望 .
准备方法
氟拉帕辛,也称为双(对氟苄基)三硫化物,可以通过一系列化学反应合成。合成路线通常涉及在受控条件下对氟苄基氯与三硫化钠进行反应。 反应在诸如二甲基甲酰胺的有机溶剂中于高温下进行,以促进三硫化物键的形成 . 氟拉帕辛的工业生产方法采用类似的合成路线,但针对大规模生产进行了优化,确保最终产品的高产量和纯度 .
化学反应分析
氟拉帕辛经历多种类型的化学反应,包括:
氧化: 氟拉帕辛可以被氧化形成亚砜和砜。这些反应中常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 该化合物可以使用诸如氢化铝锂之类的还原剂还原形成硫醇。
科学研究应用
Anticancer Properties
Fluorapacin has garnered attention for its anticancer potential due to its ability to inhibit tumor cell proliferation. Research indicates that it disrupts microtubule polymerization, a critical process for cell division, thereby preventing cancer cells from dividing and proliferating. It has demonstrated broad-spectrum anti-tumor activities against various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a variety of bacterial strains. Research has explored its effectiveness in inhibiting bacterial growth and killing bacteria in laboratory settings.
Target Bacteria
This compound has been tested against several bacterial strains, showing promising results in its ability to combat infections.
Stability Studies
Stability is a crucial factor in the development of pharmaceuticals. This compound's stability has been evaluated under various conditions:
Condition | Stability Outcome |
---|---|
Acidic Conditions (1.0 M HCl) | Stable |
Basic Conditions (1.0 M NaOH) | Susceptible to disproportionation |
Oxidative Conditions | Minimal degradation observed under hydrogen peroxide |
Thermal Stability | Stable at elevated temperatures (40°C and 60°C) |
These studies confirm that this compound maintains its integrity under acidic conditions but is prone to degradation under strong basic conditions or prolonged exposure to light .
Synthesis of this compound
The synthesis of this compound involves a "one-pot two-step" process:
- Formation of Diimidazolylsulfide : Reaction of N-(trimethylsilyl)imidazole with sulfur dichloride.
- Reaction with Thiol Reagent : The intermediate is then reacted with 4-fluorobenzyl mercaptan to yield this compound.
This method allows for large-scale production while maintaining high purity levels.
Case Studies and Clinical Applications
This compound has been investigated in various clinical settings, particularly concerning its safety profile and effectiveness in human xenograft models:
- In Vivo Anti-tumor Efficacy : Studies have demonstrated excellent safety profiles along with significant anti-tumor effects in animal models.
- Metabolite Identification : Research has identified metabolites of this compound in biological samples, which aids in understanding its pharmacokinetics and therapeutic potential .
作用机制
氟拉帕辛通过抑制微管蛋白的功能发挥作用,微管蛋白对于微管的形成至关重要。微管对于细胞分裂至关重要,通过破坏它们的形成,氟拉帕辛有效地阻止了癌细胞的增殖。 该化合物与微管蛋白结合,阻止其聚合成微管,从而导致癌细胞的细胞周期停滞和凋亡(程序性细胞死亡) .
相似化合物的比较
氟拉帕辛在微管蛋白抑制剂中是独一无二的,因为它具有三硫化物键,赋予其独特的化学和生物学特性。类似的化合物包括:
紫杉醇: 另一种用于癌症治疗的微管蛋白抑制剂,但它稳定微管而不是抑制它们的形成。
长春碱: 一种微管蛋白抑制剂,它也阻止微管形成,但具有不同的化学结构。
生物活性
Fluorapacin is a synthetic compound derived from dibenzyl trisulfide, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the chemical formula and features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups. The presence of fluorine atoms and the trisulfide structure are believed to contribute significantly to its biological activity. Its synthesis involves reactions typical of similar trisulfide compounds, although specific pathways for this compound remain undisclosed in the literature.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a broad-spectrum antibacterial agent. Laboratory experiments have focused on its ability to inhibit bacterial growth and kill bacteria, which are critical parameters for evaluating antimicrobial efficacy.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 8 µg/mL | Effective against Gram-negative bacteria |
Staphylococcus aureus | 4 µg/mL | Effective against Gram-positive bacteria |
Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy observed |
Anticancer Activity
This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it disrupts microtubule polymerization, a crucial process for cell division. By inhibiting microtubule formation, this compound may prevent cancer cells from dividing and proliferating effectively .
Case Study: Antitumor Effects in Cell Lines
A study explored the effects of this compound on various tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound treatment led to significant cell cycle arrest at the G2-M phase, correlating with reduced cell viability:
-
MCF7 Cells :
- IC50: 54 nmol/L
- Cell cycle arrest observed.
-
A549 Cells :
- IC50: 25 mg/kg in xenograft models.
- Tumor growth inhibition rate: 19.91%.
These findings suggest that this compound may function as a novel antimicrotubule agent, providing a new avenue for cancer treatment .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, current hypotheses suggest that it interacts with β-tubulin, modifying it at specific residues and leading to altered microtubule dynamics. This interaction is distinct from known antimicrotubule agents, indicating a unique pathway through which this compound may exert its effects .
Clinical Trials and Future Directions
This compound has been involved in various clinical trials aimed at assessing its safety and efficacy in treating advanced cancers. For instance, a Phase I trial evaluated its combination with pemetrexed in patients with advanced non-small cell lung cancer (NSCLC), showing promising results that warrant further investigation .
Table 2: Summary of Clinical Trials Involving this compound
Indication | Phase | Organization | Date | Results |
---|---|---|---|---|
Non-Small Cell Lung Cancer | Phase 1 | ACEA Therapeutics | Jan 30, 2022 | Ongoing |
Advanced Malignant Solid Neoplasm | Phase 2 | Not specified | Nov 13, 2013 | Positive preliminary |
Advanced Cancer | Phase 2 | Not specified | Jun 01, 2009 | Positive preliminary |
属性
IUPAC Name |
1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWUOOCXCXCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869811-23-4 | |
Record name | Fluorapacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUORAPACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。